tert-Butyl ((3S,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl ((3S,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a difluoromethyl group
Preparation Methods
The synthesis of tert-Butyl ((3S,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate typically involves several steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific reaction conditions.
Attachment of the tert-butyl group: This can be done using tert-butylating agents in the presence of suitable catalysts.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl ((3S,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl ((3S,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and use in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The difluoromethyl group may play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl ((3S,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate: This compound lacks the difluoromethyl group, which may result in different reactivity and applications.
tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate: The presence of a trifluoromethyl group instead of a difluoromethyl group may lead to variations in chemical properties and biological activity.
Properties
Molecular Formula |
C10H18F2N2O2 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl N-[(3S,4S)-4-(difluoromethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3,(H,14,15)/t6-,7+/m0/s1 |
InChI Key |
SPVLYYWTWMUWDD-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1C(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(F)F |
Origin of Product |
United States |
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